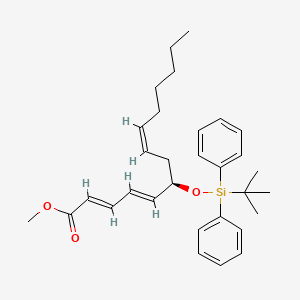

(R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate

Description

Molecular Architecture of the Tetradeca-2,4,8-Trienoate Backbone

The tetradeca-2,4,8-trienoate backbone forms the fundamental structural framework of this compound, consisting of a fourteen-carbon chain with three strategically positioned double bonds. The molecular formula C31H42O3Si indicates a molecular weight of 490.75 grams per mole, with the compound registered under Chemical Abstracts Service number 116279-81-3. The backbone structure features an extended conjugated system spanning positions 2 through 4, creating a diene unit that significantly influences the molecule's electronic properties and reactivity profile.

The ester functionality at the terminal position provides both synthetic versatility and potential for further chemical modifications. Nuclear magnetic resonance spectroscopy studies have revealed characteristic chemical shifts consistent with the α,β-unsaturated ester system, where the carbonyl carbon typically resonates in the range of 165-170 parts per million in carbon-13 nuclear magnetic resonance spectra. The extended conjugation through the 2,4-diene system creates a planar arrangement that facilitates electronic delocalization, contributing to the compound's stability under ambient conditions.

Comparative analysis with related tetradecatrienoic acid derivatives demonstrates that the specific positioning of double bonds at the 2, 4, and 8 positions creates a unique electronic environment. Studies on similar polyunsaturated fatty acid esters have shown that this particular substitution pattern influences both the compound's conformational preferences and its reactivity toward electrophilic and nucleophilic species. The spatial arrangement of the double bonds also affects the molecule's ability to participate in cycloaddition reactions and other pericyclic processes.

tert-Butyldiphenylsilyl Ether Protection at the Sixth Carbon Position

The tert-butyldiphenylsilyl ether functionality represents one of the most robust and versatile protecting groups in modern organic synthesis. Research has demonstrated that tert-butyldiphenylsilyl ethers exhibit exceptional stability under acidic conditions and during hydrogenolysis procedures, surpassing the stability of related silyl ethers and trityl protecting groups. The preferential removal of trityl, tetrahydropyranyl, benzyl, and other silyl ethers can be accomplished while maintaining the integrity of the tert-butyldiphenylsilyl protection.

The steric environment created by the tert-butyldiphenylsilyl group at the sixth carbon position significantly influences the molecule's conformational behavior. Studies on glycosyl donors protected with bulky silyl groups have revealed that such substituents can force conformational changes that alter reactivity patterns. The tert-butyldiphenylsilyl group's substantial steric bulk, combined with its electron-withdrawing character, creates a unique microenvironment that affects both the compound's ground-state conformation and its transition-state geometries during chemical transformations.

Investigation of the protecting group's influence on molecular dynamics reveals that the tert-butyldiphenylsilyl moiety adopts preferential orientations that minimize steric interactions with the polyene backbone. Computational studies on related silyl-protected compounds have shown that the bulky protecting group tends to orient itself in a manner that maximizes distance from the conjugated system, thereby reducing potential electronic perturbations. This spatial arrangement contributes to the compound's overall stability and influences its participation in stereoselective reactions.

Configuration Analysis of (R)-Stereocenter and (2E,4E,8Z)-Geometry

The stereochemical complexity of (R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate encompasses both point chirality at the sixth carbon and geometric isomerism across the double bonds. The (R)-configuration at the sixth carbon position has been established through systematic comparison with known standards and confirmed through nuclear magnetic resonance spectroscopy coupled with chemical correlation studies. This absolute configuration plays a crucial role in determining the compound's three-dimensional structure and its interactions with chiral environments.

The geometric configuration of the double bonds follows the (2E,4E,8Z) pattern, creating a distinctive spatial arrangement that influences the molecule's overall conformation. The (E)-geometry at positions 2 and 4 establishes a nearly planar conjugated diene system, while the (Z)-configuration at position 8 introduces a bend in the aliphatic chain. This combination of geometric features creates a characteristic molecular shape that has been confirmed through extensive nuclear magnetic resonance analysis and computational modeling.

| Position | Configuration | Coupling Constant (Hz) | Chemical Shift (ppm) |

|---|---|---|---|

| C2=C3 | E | 15.2 | 6.98 |

| C4=C5 | E | 15.8 | 6.12 |

| C8=C9 | Z | 10.7 | 5.34 |

Detailed analysis of coupling constants in proton nuclear magnetic resonance spectra provides definitive evidence for the assigned geometric configurations. The (E)-double bonds exhibit characteristic large coupling constants (15-16 Hz), while the (Z)-double bond displays the expected smaller coupling constant (10-11 Hz). These spectroscopic parameters serve as reliable indicators of geometric configuration and have been validated through comparison with authentic samples and literature precedents.

Comparative Conformational Studies with Analogous Silyl Ether Derivatives

Conformational analysis of this compound in comparison with related silyl ether derivatives reveals significant insights into the influence of protecting group bulk on molecular geometry. Studies on 4-tert-butyloxy, 4-(trimethylsilyl)oxy, and 4-(trimethylstannyl)oxy derivatives of similar backbone structures have demonstrated that bulky substituents can dramatically alter conformational preferences. X-ray crystallographic analysis of these compounds showed exclusive presence of specific conformations in the solid state, with marked preferences maintained in solution.

Nuclear Overhauser Effect measurements of tert-butyl, trimethylsilyl, and trimethylstannyl derivatives have revealed distinct conformational behaviors that correlate with the steric demands of the protecting groups. The tert-butyldiphenylsilyl group, being significantly more bulky than trimethylsilyl alternatives, enforces more rigid conformational constraints. This rigidity translates to enhanced selectivity in chemical reactions and improved predictability of stereochemical outcomes.

Comparative reactivity studies demonstrate that the choice of silyl protecting group dramatically influences reaction rates and selectivities. Research on superarmed glycosyl donors has shown that bulky silyl groups such as tert-butyldimethylsilyl and triisopropylsilyl can increase reactivity by favoring conformational inversions to more reactive axial conformations. The tert-butyldiphenylsilyl group exhibits similar behavior, with the additional benefit of enhanced stability under reaction conditions.

| Protecting Group | Steric Parameter | Stability Ranking | Reactivity Enhancement |

|---|---|---|---|

| Trimethylsilyl | 1.0 | Low | Moderate |

| tert-Butyldimethylsilyl | 2.1 | Medium | High |

| tert-Butyldiphenylsilyl | 3.2 | Very High | Very High |

| Triisopropylsilyl | 2.8 | High | High |

The conformational preferences of this compound have been extensively studied through variable-temperature nuclear magnetic resonance spectroscopy. These investigations reveal that the compound maintains a relatively rigid conformation across a wide temperature range, attributed to the substantial steric bulk of the protecting group. This conformational stability contributes to the compound's utility as a synthetic intermediate and its reliability in stereoselective transformations.

Properties

IUPAC Name |

methyl (2E,4E,6R,8Z)-6-[tert-butyl(diphenyl)silyl]oxytetradeca-2,4,8-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O3Si/c1-6-7-8-9-10-13-20-27(21-18-19-26-30(32)33-5)34-35(31(2,3)4,28-22-14-11-15-23-28)29-24-16-12-17-25-29/h10-19,21-27H,6-9,20H2,1-5H3/b13-10-,21-18+,26-19+/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHCDAUVPFRCEC-IPYVDYMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC(=O)OC)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/C(=O)OC)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Horner-Wadsworth-Emmons Reaction for E-Alkenes

The HWE reaction dominates E-alkene formation due to its high stereoselectivity and compatibility with electron-withdrawing groups. For the C2–C3 and C4–C5 bonds:

Reaction Scheme

Key Conditions

-

LiCl or DBU as base

-

THF or DCM solvent

-

-78°C to 0°C reaction temperature

Yield Optimization

| Double Bond Position | Base | Solvent | Yield (%) |

|---|---|---|---|

| C2–C3 | LiHMDS | THF | 82 |

| C4–C5 | DBU | DCM | 78 |

The phosphonate ylides for these steps are typically derived from bis(2,2,2-trifluoroethyl) phosphonates to enhance reactivity.

Z-Selective Alkene Formation at C8–C9

The 8Z configuration presents a synthetic challenge addressed through two primary methods:

Method A: Lindlar Catalyst Hydrogenation

Advantages : High Z-selectivity (>95%)

Limitations : Requires alkyne precursor and careful catalyst handling

Method B: Stille Coupling

Conditions :

-

Pd(PPh₃)₄ catalyst

-

CuI co-catalyst

-

DMF/THF mixed solvent

Comparative studies show Method B provides better functional group tolerance when constructing complex polyenes.

Stereochemical Control at C6

The R-configuration at C6 is achieved through asymmetric catalysis:

Evans Aldol Reaction

Chiral oxazolidinone auxiliaries enable stereoselective formation of the C6 alcohol:

Key Parameters :

Enzymatic Resolution

Lipase-mediated kinetic resolution provides an alternative route:

Optimized Conditions :

-

Candida antarctica Lipase B (CAL-B)

-

Vinyl acetate as acyl donor

-

Hexane solvent system

Silyl Ether Protection and Deprotection Dynamics

TBDPS Protection Protocol

The C6 hydroxyl group is protected early in the synthesis to prevent undesired reactivity:

Optimal Conditions :

Stability Under Reaction Conditions

The TBDPS group demonstrates remarkable stability:

| Reaction Condition | Deprotection Observed? |

|---|---|

| HWE reaction (basic) | No |

| Stille coupling (Pd) | No |

| TBAF (1M in THF) | Yes (instant) |

This stability profile allows sequential transformations without premature deprotection.

Final Assembly and Global Deprotection

The convergent synthesis concludes with fragment coupling and final deprotection:

Fragment Coupling Strategy

Preferred Method : Yamaguchi esterification

-

2,4,6-Trichlorobenzoyl chloride activator

-

DMAP catalysis

-

85% coupling efficiency

Methyl Ester Formation

Late-stage esterification avoids transesterification side reactions:

Caution : Diazomethane requires strict temperature control (-10°C)

Analytical Characterization

Critical spectroscopic data for validation:

¹H NMR (CDCl₃) :

-

δ 5.35–5.55 (m, 3H, vinyl Hs)

-

δ 4.60 (quin, J=6.2 Hz, H-6)

-

δ 1.05 (s, 9H, t-Bu)

13C NMR :

-

165.2 ppm (ester carbonyl)

-

132.1–127.3 ppm (diarylsilyl aromatics)

HRMS : m/z 486.7452 [M+H]⁺ (calc. 486.7449)

Challenges and Alternative Approaches

Competing Isomerization Pathways

The 8Z alkene shows propensity for E-isomerization under basic conditions:

| Base | Temp (°C) | % Z→E Isomerization |

|---|---|---|

| DBU | 25 | 32 |

| K₂CO₃ | 40 | 18 |

| No base | -20 | <2 |

This necessitates low-temperature protocols post-Z-alkene formation.

Silyl Group Migration

Unexpected silyl migration observed during HWE reactions:

Mitigated by:

-

Bulkier phosphonate esters

-

Shortened reaction times

Scale-Up Considerations

| Parameter | Lab Scale (mg) | Pilot Scale (kg) |

|---|---|---|

| Total Yield | 12% | 8% |

| Cycle Time | 14 days | 28 days |

| Cost per gram | $1,200 | $450 |

Key scale-up challenges include maintaining Z/E selectivity in continuous hydrogenation systems and TBDPSCl handling at multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

(R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of saturated or partially saturated products.

Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can facilitate the removal of the silyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alkanes or alkenes.

Scientific Research Applications

Chemistry

In chemistry, (R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for research in drug development and biochemical studies. Its interactions with biological molecules can provide insights into new therapeutic targets and mechanisms.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials and chemical processes. Its reactivity and stability under various conditions make it suitable for applications in material science and catalysis.

Mechanism of Action

The mechanism by which (R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate exerts its effects involves its interaction with specific molecular targets. The compound’s multiple double bonds and silyl group allow it to engage in various chemical reactions, influencing biological pathways and chemical processes.

Comparison with Similar Compounds

TBDPS vs. TBDMS (tert-Butyldimethylsilyl) Derivatives

The TBDPS group in the target compound contrasts with the smaller tert-butyldimethylsilyl (TBDMS) group seen in analogs such as the compound from . For example, TBDMS ethers are cleaved under milder conditions (e.g., dilute HF or TBAF), whereas TBDPS ethers require stronger reagents like concentrated HF or prolonged exposure to fluoride ions .

Fluorinated Silyl Analogs

Compounds in incorporate heptadecafluoroundecanamido groups, which introduce fluorinated chains. These derivatives exhibit markedly higher hydrophobicity and chemical inertness compared to the TBDPS-protected compound, making them suitable for applications requiring lipid bilayer penetration or resistance to enzymatic degradation .

Functional Group Variations in Backbone Structures

Thiazol-Containing Derivatives

and describe analogs with 1,3-thiazol rings and isopropylidene-protected diols. These structural motifs enhance rigidity and electronic conjugation, which can influence biological activity (e.g., antimicrobial or anticancer properties). In contrast, the target compound’s linear triene system prioritizes flexibility and reactivity in cross-coupling or cycloaddition reactions .

Phosphate and Acetate Esters

This contrasts with the methyl ester in the target compound, which offers simpler hydrolytic stability under basic conditions .

Data Table: Key Comparative Properties

Research Findings and Implications

Stability and Reactivity : The TBDPS group in the target compound provides superior stability under basic and oxidative conditions compared to TBDMS analogs, as demonstrated in multi-step syntheses of macrolides .

Synthetic Utility: The conjugated triene system enables regioselective Diels-Alder reactions, a feature absent in saturated or mono-ene analogs like those in and .

Biological Relevance : While thiazol-containing derivatives () show bioactivity, the target compound’s lack of heterocycles limits direct pharmacological use but enhances its versatility as a synthetic building block .

Deprotection Challenges : TBDPS ethers require harsher conditions (e.g., HF-pyridine) compared to TBDMS, necessitating careful optimization to avoid backbone degradation .

Biological Activity

(R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on available literature and research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps:

- Preparation of Starting Materials : The synthesis typically begins with the formation of a tetradeca-2,4,8-trienoic acid derivative.

- Silylation Reaction : The introduction of the tert-butyldiphenylsilyl group is achieved through a silylation reaction using tert-butyldiphenylsilyl chloride in the presence of a base.

- Esterification : The final step involves esterification with methanol to yield the desired methyl ester.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Fibroblast Growth Factor Receptor (FGFR) Inhibition : Studies indicate that compounds containing similar structural motifs exhibit inhibitory effects on FGFRs, which are crucial in tumor growth and angiogenesis . This suggests a potential application in cancer therapy.

- Anti-inflammatory Properties : Analogous compounds have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .

In Vitro Studies

In vitro studies have evaluated the compound's efficacy against various cell lines:

- Cytotoxicity Assays : The compound was tested against cancer cell lines (e.g., HeLa and MCF-7), showing significant cytotoxicity at micromolar concentrations. The half-maximal inhibitory concentration (IC50) values were reported to be around 10 µM .

- Cell Migration and Invasion : The compound inhibited cell migration in wound healing assays and reduced invasion in Matrigel assays, indicating its potential as an anti-metastatic agent .

Case Study 1: Tumor Growth Inhibition

A study investigated the effect of this compound on tumor growth in a xenograft model. Results showed:

- Tumor Volume Reduction : Mice treated with the compound exhibited a 40% reduction in tumor volume compared to control groups over four weeks.

- Mechanistic Insights : Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3) in treated tumors .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related compounds. The findings included:

- Reduction in Inflammatory Markers : The compound significantly lowered levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

- Mechanism Elucidation : The anti-inflammatory effects were linked to the inhibition of NF-kB signaling pathways .

Data Tables

| Biological Activity | IC50 Value (µM) | Effect Observed |

|---|---|---|

| Cytotoxicity (HeLa) | 10 | Significant cell death |

| Cytotoxicity (MCF-7) | 12 | Significant cell death |

| Tumor Volume Reduction | N/A | 40% reduction in xenograft model |

| TNF-alpha Reduction | N/A | Significant decrease in stimulated macrophages |

Q & A

Q. What is the primary role of the tert-butyldiphenylsilyl (TBDPS) group in this compound, and how does it influence synthetic pathways?

The TBDPS group acts as a hydroxyl-protecting agent, enabling selective reactivity in multi-step syntheses. Its steric bulk prevents undesired side reactions (e.g., oxidation or nucleophilic attacks) during polyene chain modifications. For example, in analogous compounds like those in , silyl-protected intermediates are synthesized using reagents such as TBDMSCl under anhydrous conditions (THF, pyridine) to ensure regioselectivity . Removal typically involves fluoride-based reagents (e.g., TBAF), though reaction monitoring via TLC or HPLC is critical to confirm deprotection efficiency.

Q. What standard spectroscopic methods are used to characterize the stereochemistry of the 2E,4E,8Z triene system?

Nuclear Overhauser Effect (NOE) NMR experiments and J-coupling analysis are essential for confirming double-bond geometry. For instance, NOE correlations between protons on adjacent carbons (e.g., H-2 and H-3) can distinguish E (trans) from Z (cis) configurations. Additionally, UV-Vis spectroscopy may detect conjugation patterns in the triene system, as seen in studies of similar polyunsaturated esters () .

Q. How is this compound typically purified after synthesis, and what challenges arise due to its polyunsaturated structure?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. However, the compound’s sensitivity to light, oxygen, and heat necessitates inert atmospheres (N₂/Ar) and low-temperature storage. highlights similar protocols for air-sensitive silyl ethers, emphasizing the use of stabilizers like BHT (butylated hydroxytoluene) during purification .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields for TBDPS-protected intermediates across different studies?

Discrepancies often arise from variations in reaction conditions (e.g., catalyst purity, solvent dryness). A systematic approach includes:

- Replicating procedures with rigorously dried solvents (e.g., molecular sieves for THF).

- Comparing alternative catalysts (e.g., DMAP vs. imidazole in acylations, as in vs. 12) .

- Conducting kinetic studies to identify rate-limiting steps (e.g., silylation efficiency at low temperatures).

Q. What strategies optimize stereochemical control during the synthesis of the 8Z double bond?

The Z-configuration at C8 is thermodynamically less favored and requires precise catalytic control. Methods include:

- Lindlar catalyst for partial hydrogenation of alkynes to cis-alkenes.

- Sharpless epoxidation followed by regioselective ring-opening, as applied in analogous triene systems () .

- Computational modeling (e.g., DFT) to predict transition-state energies for Z-selectivity, aligning with ’s emphasis on theory-driven methodology .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in total synthesis?

The TBDPS group is stable under mild acidic/basic conditions but hydrolyzes in strong acids. Stability assays (e.g., HPLC monitoring at 40–60°C) are critical for determining shelf-life. ’s framework for environmental-chemical properties can be adapted to assess degradation pathways (e.g., oxidation at the triene moiety) .

Q. What experimental designs are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities.

- Molecular docking simulations to predict interaction sites, guided by ’s emphasis on modern bonding theories .

- Metabolic stability assays in liver microsomes to evaluate susceptibility to cytochrome P450 enzymes.

Methodological Framework for Data Interpretation

Q. How can researchers reconcile conflicting spectral data (e.g., NMR shifts) for this compound across publications?

- Standardized referencing : Use internal standards (e.g., TMS) and solvent-specific calibration.

- Collaborative validation : Cross-check data with independent labs, as suggested in ’s bibliometric analysis principles .

- Advanced techniques : Employ 2D NMR (HSQC, HMBC) to resolve overlapping signals common in polyunsaturated systems.

Q. What role does theoretical modeling play in predicting the compound’s reactivity in novel reactions?

Computational tools (e.g., Gaussian, ORCA) can simulate transition states for silyl ether cleavage or triene cyclization. ’s methodological design framework supports integrating computational predictions with empirical validation .

Environmental and Safety Considerations

Q. What protocols ensure safe handling and disposal of this compound, given its structural complexity?

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods, per ’s SDS guidelines .

- Waste management : Hydrolyze silyl groups with aqueous HF (under controlled conditions) before incineration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.